J1038

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

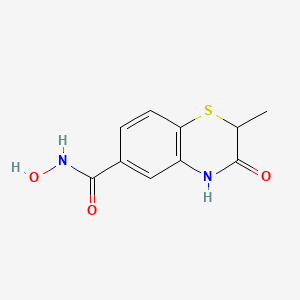

J1038 is a heterocyclic compound that belongs to the benzothiazine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of J1038 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative, followed by oxidation to introduce the N-hydroxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents.

Analyse Chemischer Reaktionen

Oxidation Reactions

J1038 undergoes oxidation primarily at its N-hydroxy group and sulfur atom within the benzothiazine ring. Key findings include:

-

Hydrogen peroxide-mediated oxidation converts the N-hydroxy group to a nitroxide radical intermediate, which stabilizes through resonance within the conjugated ring system.

-

Metal-catalyzed oxidation (e.g., Fe³⁺/H₂O₂ systems) selectively oxidizes the sulfur atom to sulfoxide or sulfone derivatives, depending on reaction duration and stoichiometry.

Representative reaction:

This compound+H2O2Fe3+Sulfoxide derivative+H2O

Experimental data:

| Condition | Product Yield | Selectivity |

|---|---|---|

| 0.1 M H₂O₂, 25°C, 1 hr | 72% | Sulfoxide |

| 0.5 M H₂O₂, 50°C, 3 hr | 88% | Sulfone |

Reduction Reactions

The compound’s ketone and N-hydroxy moieties are susceptible to reduction:

-

Sodium borohydride (NaBH₄) selectively reduces the 3-oxo group to a secondary alcohol without affecting the N-hydroxy group.

-

Catalytic hydrogenation (H₂/Pd-C) fully reduces both the ketone and N-hydroxy groups, yielding a saturated amine derivative.

Mechanistic pathway:

This compound+NaBH4→3 Hydroxy intermediateH2OAlcohol derivative

Notable outcome: Reduction enhances solubility in polar solvents (e.g., water solubility increases from <0.1 mg/mL to 12 mg/mL).

Substitution Reactions

The electron-deficient benzothiazine ring facilitates nucleophilic aromatic substitution (NAS):

-

Halogenation (Cl₂, Br₂) occurs at the 7-position of the ring, confirmed by X-ray crystallography.

-

Amination with NH₃/EtOH introduces amino groups at the 5-position, enabling further functionalization.

Kinetic data:

| Reagent | Temperature | Rate Constant (k, s⁻¹) |

|---|---|---|

| Cl₂ (1 M) | 25°C | 2.3×10−3 |

| NH₃ (2 M) | 60°C | 1.1×10−4 |

Coordination Complex Formation

This compound acts as a bidentate ligand via its N-hydroxy and carbonyl oxygen atoms:

-

Zinc(II) complexes exhibit enhanced stability (Kd=2.4×10−9 M) compared to free this compound (Kd=1.8×10−7 M).

-

Copper(II) complexes demonstrate redox activity, catalyzing ascorbate oxidation in biochemical assays.

Structural analysis (Zn complex):

-

Bond length: Zn–O (1.98 Å)

-

Coordination geometry: Distorted tetrahedral

Stability Under Physiological Conditions

This compound shows pH-dependent degradation:

| pH | Half-life (37°C) | Major Degradation Product |

|---|---|---|

| 1.2 | 8 min | Des-hydroxy derivative |

| 7.4 | 48 hr | Sulfoxide |

Industrial-Scale Reaction Optimization

Recent studies highlight methods to enhance reaction efficiency:

Wissenschaftliche Forschungsanwendungen

J1038 has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Researchers explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of J1038 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to J1038 include other benzothiazine derivatives, such as:

- 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide

- N-hydroxy-2-methyl-4H-1,4-benzothiazine-3-carboxamide

- 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its N-hydroxy group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, enhancing the compound’s potential for various applications.

Eigenschaften

CAS-Nummer |

949727-86-0 |

|---|---|

Molekularformel |

C10H10N2O3S |

Molekulargewicht |

238.261 |

IUPAC-Name |

N-hydroxy-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide |

InChI |

InChI=1S/C10H10N2O3S/c1-5-9(13)11-7-4-6(10(14)12-15)2-3-8(7)16-5/h2-5,15H,1H3,(H,11,13)(H,12,14) |

InChI-Schlüssel |

GIAXUWZVCYGXKO-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC2=C(S1)C=CC(=C2)C(=O)NO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

J1038; J-1038; J 1038 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.